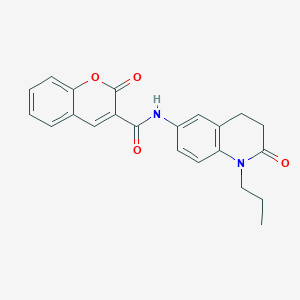
2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 941991-90-8) belongs to a class of biologically active compounds known as chromenes . This class has been recognized for its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3 with a molecular weight of approximately 350.5 g/mol. The structural components include a chromene core fused with a tetrahydroquinoline moiety, which contributes to its biological functionality.
The biological activity of this compound is attributed to several potential mechanisms:
-
Anticancer Activity :
- Chromene derivatives have been shown to induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. Specifically, they may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancerous cells .
- Studies indicate that compounds with similar structures can significantly reduce cell migration and invasion in various cancer types .
- Antimicrobial Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the chromene structure can significantly influence the biological potency of the compound. For instance:
- Substituents on the tetrahydroquinoline ring can enhance binding affinity to target proteins or receptors.
- The presence of specific functional groups (e.g., hydroxyl or methoxy) can improve solubility and bioavailability .
Case Studies
Several studies highlight the biological activity of related compounds:
- Anticancer Studies :
- Antimicrobial Evaluation :
-
Neuroprotective Activity :
- A recent investigation into the neuroprotective effects of chromene compounds showed promising results in reducing neuronal apoptosis in models of neurodegenerative diseases. The study highlighted the potential for these compounds to be developed as therapeutic agents for conditions like Alzheimer’s disease .
Summary Table: Biological Activities
Properties
IUPAC Name |
2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHOGVOJYAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














